molecular formula C30H22N2O6 B13133041 N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) CAS No. 84559-87-5

N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide)

Cat. No.: B13133041
CAS No.: 84559-87-5
M. Wt: 506.5 g/mol
InChI Key: QFZQJMRTQPNEEZ-UHFFFAOYSA-N
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Description

N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) is a complex organic compound with the molecular formula C30H22N2O6 It is known for its unique structure, which includes an anthracene core substituted with hydroxy and oxo groups, and two benzamide moieties attached to the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) typically involves the following steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation and Oxidation: The anthracene core is then hydroxylated and oxidized to introduce the hydroxy and oxo groups. This can be achieved using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Amidation: The final step involves the reaction of the hydroxylated and oxidized anthracene core with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired bis(benzamide) compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be further oxidized to form quinones.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The benzamide moieties can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) involves its interaction with specific molecular targets. The hydroxy and oxo groups on the anthracene core can participate in hydrogen bonding and redox reactions, while the benzamide moieties can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(2,5-dichlorobenzamide): Similar structure but with dichloro substitution on the benzamide moieties.

    9,10-Anthracenedione: Lacks the benzamide moieties but shares the anthracene core with oxo groups.

    9,10-Dihydro-9,10-dihydroxyphenanthrene: Similar core structure but with different functional groups.

Uniqueness

N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methylbenzamide) is unique due to the combination of its anthracene core with hydroxy and oxo groups, and the presence of benzamide moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

84559-87-5

Molecular Formula

C30H22N2O6

Molecular Weight

506.5 g/mol

IUPAC Name

N-[4,8-dihydroxy-5-[(4-methylbenzoyl)amino]-9,10-dioxoanthracen-1-yl]-4-methylbenzamide

InChI

InChI=1S/C30H22N2O6/c1-15-3-7-17(8-4-15)29(37)31-19-11-13-21(33)25-23(19)27(35)26-22(34)14-12-20(24(26)28(25)36)32-30(38)18-9-5-16(2)6-10-18/h3-14,33-34H,1-2H3,(H,31,37)(H,32,38)

InChI Key

QFZQJMRTQPNEEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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